Product packaging for Cefiderocol catechol 3-methoxy(Cat. No.:CAS No. 2243393-93-1)

Cefiderocol catechol 3-methoxy

Cat. No.: B12776295
CAS No.: 2243393-93-1
M. Wt: 766.2 g/mol
InChI Key: UCHYYVODFWKSCG-GNCUCHJPSA-N
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Description

Significance of Siderophore Cephalosporins in Combating Multidrug-Resistant Gram-Negative Bacteria

Siderophore cephalosporins are a novel class of antibiotics engineered to combat the growing challenge of multidrug-resistant (MDR) Gram-negative bacteria. mdpi.com These bacteria, including problematic pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, have developed various strategies to evade the effects of conventional antibiotics. oldpharma.it Key resistance mechanisms include the production of β-lactamase enzymes that inactivate β-lactam antibiotics, mutations in porin channels that limit drug entry, and the overexpression of efflux pumps that actively remove antibiotics from the cell. nih.govnih.gov

Siderophore cephalosporins are designed to bypass these resistance mechanisms. mdpi.com They achieve this by mimicking natural siderophores, which are small molecules that bacteria secrete to scavenge for essential iron from their environment. asm.org By attaching a siderophore moiety to a cephalosporin (B10832234) core, these antibiotics can hijack the bacteria's own iron transport systems to gain entry into the periplasmic space. asm.orgoup.com This "Trojan horse" strategy allows the antibiotic to accumulate at its target site, the penicillin-binding proteins (PBPs), leading to the inhibition of cell wall synthesis and subsequent bacterial cell death. asm.orgresearchgate.net This innovative approach makes siderophore cephalosporins a valuable tool against infections caused by highly resistant Gram-negative pathogens. mdpi.com

Overview of Cefiderocol (B606585) as a Prototypical Siderophore Antibiotic and its "Trojan Horse" Mechanism

Cefiderocol is a first-in-class siderophore cephalosporin antibiotic. wikipedia.orgnih.gov Its structure is unique, featuring a catechol group on the C-3 side chain which acts as the siderophore component. asm.orgseq.es This catechol moiety chelates ferric iron (Fe³⁺) from the environment, forming a complex that is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake channels. mdpi.comdrugbank.com This active transport mechanism allows cefiderocol to bypass the porin channels that other β-lactam antibiotics rely on for entry, a common site of resistance mutations. asm.org

Once inside the periplasmic space, cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3. seq.esdrugbank.com This binding inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. researchgate.net The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. researchgate.net This "Trojan horse" mechanism not only facilitates entry into the bacterial cell but also helps to overcome resistance mechanisms such as porin channel mutations and efflux pumps. mdpi.com Furthermore, cefiderocol demonstrates stability against a wide range of β-lactamases, including both serine- and metallo-carbapenemases. wikipedia.org

Identification and Role of Cefiderocol Catechol 3-Methoxy as a Key Metabolite of Cefiderocol

Cefiderocol undergoes limited metabolism in the human body, with less than 10% of the administered dose being metabolized. drugbank.comfrontiersin.orgshionogi.com The primary route of elimination is through the kidneys, with the majority of the drug excreted unchanged in the urine. drugbank.comoup.com However, a few metabolites have been identified.

Among these is this compound. drugbank.commedchemexpress.com This compound is a metabolized product of cefiderocol. medchemexpress.commedchemexpress.comdcchemicals.com Research indicates that the methoxy (B1213986) form of the chlorocatechol group has diminished antibacterial activity because it is unable to effectively chelate iron. oup.com This inability to bind iron means it cannot be efficiently transported into the bacterial cell via the siderophore uptake system. oup.com

Studies have identified this compound in plasma and urine, though at trace levels. nih.gov The presence of this and other minor metabolites, such as a cefiderocol epimer at the 7-position and a pyrrolidine (B122466) chlorobenzamide product (PCBA), has been confirmed. drugbank.com The enzymes involved in the formation of these metabolites have not yet been identified. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36ClN7O10S2 B12776295 Cefiderocol catechol 3-methoxy CAS No. 2243393-93-1

Properties

CAS No.

2243393-93-1

Molecular Formula

C31H36ClN7O10S2

Molecular Weight

766.2 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1

InChI Key

UCHYYVODFWKSCG-GNCUCHJPSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-]

Origin of Product

United States

Biochemical Pathways and Enzymology of Cefiderocol Catechol 3 Methoxy Formation

Comprehensive Identification and Characterization of Cefiderocol (B606585) Metabolites

The biotransformation of cefiderocol results in several metabolites, with the catechol 3-methoxy derivative being a notable product. drugbank.comnih.gov

Cefiderocol catechol 3-methoxy is a metabolite of cefiderocol where one of the hydroxyl groups on the catechol side chain is replaced by a methoxy (B1213986) group. nih.govasm.org The identification and structural confirmation of this metabolite, along with others, were achieved using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govasm.org In studies analyzing radiolabeled cefiderocol, this metabolite was designated as M12. nih.govglpbio.com Its structure was confirmed by comparing its retention time and product ion spectrum with a reference standard. nih.govglpbio.com

Following intravenous administration of radiolabeled cefiderocol to healthy individuals, the majority of the drug-related material in plasma was unchanged cefiderocol, accounting for 92.3% of the total radioactivity's area under the curve (AUC). nih.govgardp.orgoup.comeuropa.euseq.esresearchgate.net Metabolism is considered a minor elimination pathway for the drug. nih.govresearchgate.net

In urine, where most of the administered dose is excreted, unchanged cefiderocol was the predominant component, making up 90.6% of the dose. nih.govdrugbank.comnih.gov this compound (M12) was identified as a minor metabolite in both urine and feces. glpbio.com Another significant, albeit minor, metabolite is a degradation product known as pyrrolidine (B122466) chlorobenzamide (PCBA), which accounted for 4.7% of the plasma AUC for total radioactivity. gardp.orgoup.comseq.es Other minor metabolites were present at levels below 2% of the plasma AUC. gardp.orgseq.es

Enzymatic Investigation of Cefiderocol Metabolism

Identification of Enzymes Catalyzing the Formation of this compound

The primary enzyme implicated in the formation of this compound is Catechol-O-methyltransferase (COMT). vulcanchem.com COMT is a well-characterized enzyme responsible for the degradation of catecholamines and other compounds possessing a catechol structure. wikipedia.org It catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the catechol ring. wikipedia.org While direct enzymatic studies specifically on Cefiderocol are limited in publicly available literature, the structural similarity of Cefiderocol's catechol group to known COMT substrates strongly suggests its role. The presence of the methoxy group in the metabolite is a hallmark of COMT-mediated metabolism. vulcanchem.com

Although Cefiderocol undergoes some metabolism to form this compound, the enzymes involved in these reactions have not been definitively identified through direct experimental evidence in all available literature. drugbank.com However, the nature of the chemical transformation points towards the involvement of COMT. vulcanchem.com

Characterization of Enzymatic Reaction Kinetics and Specificity

Detailed kinetic parameters for the specific reaction of Cefiderocol with COMT are not extensively documented in the public domain. However, general knowledge of COMT kinetics provides a framework for understanding this metabolic step. COMT exists in two isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which exhibit different kinetic properties and substrate affinities. wikipedia.org The efficiency of the methylation of Cefiderocol would depend on which isoform is predominantly involved and the local concentrations of the drug and the co-factor SAM.

The specificity of COMT is broad, acting on various endogenous and exogenous catechol-containing compounds. wikipedia.org The addition of a methoxy group to the catechol moiety of Cefiderocol significantly reduces its iron-chelating capability, which in turn diminishes its antibacterial efficacy as it cannot be efficiently transported into bacteria. researchgate.netnih.gov This highlights the critical role of the catechol structure for the drug's mechanism of action.

Table 1: Impact of Methoxy Group on Cefiderocol Activity

CompoundKey Structural FeatureIron ChelationBacterial UptakeAntibacterial Activity
CefiderocolCatechol groupYesEfficientPotent
This compoundMethoxy-substituted catecholReducedInefficientReduced

This table is generated based on the principle that the catechol moiety is essential for iron chelation and subsequent bacterial uptake, and its modification to a methoxy form impairs this function. researchgate.netnih.gov

Genetic and Proteomic Approaches for Enzyme Discovery

While specific genetic and proteomic studies to identify the enzymes that form this compound are not widely reported, such approaches are crucial for confirming the role of COMT and potentially identifying other contributing enzymes. Genetic studies, particularly analyzing polymorphisms in the COMT gene, could reveal variations in the rate of Cefiderocol metabolism among individuals. nih.gov For instance, the Val158Met polymorphism in the COMT gene is known to affect enzyme activity and could influence the pharmacokinetics of Cefiderocol. nih.gov

Proteomic analyses of liver microsomes or other relevant tissues incubated with Cefiderocol could directly identify the proteins that bind to and metabolize the drug. nih.govasm.org Such studies could confirm COMT as the primary enzyme and investigate whether other methyltransferases or metabolic enzymes play a role. Proteomic and transcriptomic analyses have been employed to study resistance mechanisms to Cefiderocol in bacteria, demonstrating the power of these techniques in understanding drug-protein interactions. nih.govresearchgate.net

Molecular and Biochemical Implications of the 3 Methoxy Catechol Moiety on Siderophore Activity

Impact of O-Methylation on the Iron-Chelating Properties of the Catechol Group

The ability of cefiderocol (B606585) to act as a siderophore is entirely dependent on the chemical structure of its catechol side chain. The methylation of this group fundamentally alters its capacity to bind iron.

The iron-chelating capability of the catechol group stems from the two adjacent hydroxyl (-OH) groups. These groups can be deprotonated to form a bidentate ligand that coordinates with a single ferric iron (Fe3+) ion. nih.govresearchgate.net This coordination is a form of Lewis acid-base interaction, where the oxygen atoms of the catecholate act as Lewis bases, donating electron pairs to the ferric iron, a Lewis acid. libretexts.org

In Cefiderocol catechol 3-methoxy, one of these hydroxyl groups is replaced by a methoxy (B1213986) (-OCH3) group. researchgate.net The oxygen atom in a methoxy group is a much weaker electron donor and cannot be easily deprotonated under physiological conditions. This change prevents the molecule from forming the stable, five-membered ring structure with the iron ion that is characteristic of catechol-metal complexes. nih.gov Consequently, the bidentate chelation necessary for high-affinity iron binding is lost. The catechol moiety is essential for the chelating activity, and its modification to a 3-methoxy derivative abrogates this function. nih.govnih.gov

Direct experimental evidence confirms the inability of this compound to chelate iron effectively. In studies using chrome azurol B (CAB) assays, which detect iron chelation by a color change, cefiderocol demonstrated potent, concentration-dependent chelating activity with ferric iron. nih.gov In stark contrast, this compound, much like the cephalosporin (B10832234) ceftazidime (B193861) which lacks a catechol group, showed no significant chelating activity across a range of tested concentrations. nih.govresearchgate.net

The difference in chelating activity between cefiderocol and its 3-methoxy metabolite was statistically significant (P < 0.05) at various concentrations. nih.govresearchgate.net This indicates that the O-methylation of the catechol group results in a near-complete loss of ferric iron binding affinity, rendering the siderophore function inactive. oup.com

CompoundIron (Fe3+) Chelating ActivityReference
CefiderocolPotent nih.gov
This compoundNone observed nih.govresearchgate.net
CeftazidimeNone observed nih.gov
Pyoverdine (natural siderophore)Potent nih.gov

Consequences of Altered Iron Chelation for Bacterial Iron Transport System Interactions

The loss of iron-chelating ability directly impairs the molecule's capacity to interact with and exploit bacterial iron transport systems, which are the cornerstone of cefiderocol's "Trojan horse" mechanism.

Gram-negative bacteria express various TonB-dependent receptors on their outer membrane to recognize and transport ferric-siderophore complexes. mdpi.com Cefiderocol, when chelated to iron, mimics these natural siderophores and is actively transported into the periplasmic space via specific transporters, such as CirA and Fiu in E. coli and PiuA in P. aeruginosa. drugbank.commdpi.com Mutations in genes encoding these transporters, including PiuA, PiuD, and PirA, have been linked to cefiderocol resistance in bacteria like P. aeruginosa and A. baumannii, underscoring their importance for drug uptake. mdpi.comnih.govnih.gov

Because this compound is unable to form a stable complex with ferric iron, it is not recognized by these ferric-siderophore transporters. oup.comnottingham.ac.uk The transport systems are highly specific for the iron-bound form of the siderophore. nih.gov Therefore, the 3-methoxy metabolite cannot efficiently utilize this active transport pathway to cross the bacterial outer membrane, effectively nullifying its primary advantage over other cephalosporins. oup.com

Detailed molecular modeling and docking studies specifically investigating the interaction between this compound and bacterial siderophore transporters are not prominently featured in the available scientific literature. Research efforts in this area have logically focused on the active parent compound, cefiderocol, to elucidate its mechanism of action and interaction with transporters like PBP3. ox.ac.uk The lack of significant biological activity and transporter interaction by the 3-methoxy metabolite makes it a lower priority for such resource-intensive computational studies. The experimental data strongly indicates a lack of interaction, which would preclude the need for detailed modeling of a non-functional interaction.

Comparative Analysis of Bacterial Uptake and Intracellular Accumulation

The inability of this compound to chelate iron and interact with siderophore transporters leads to significantly reduced bacterial uptake and intracellular accumulation compared to the parent drug.

Studies using radiolabeled ([¹⁴C]) cefiderocol have demonstrated its efficient and increased accumulation inside P. aeruginosa cells, particularly under iron-depleted conditions that upregulate the expression of iron transporters. nih.govnih.gov Conversely, experiments have shown that enhanced transport of extracellular ferric iron into bacterial cells does not occur in the presence of this compound. nih.govnih.govnottingham.ac.uk This provides direct evidence that the metabolite fails to facilitate iron transport, a proxy for its own uptake via this pathway.

The consequences of this poor uptake are reflected in the compound's antibacterial activity. The Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa is substantially higher than that of cefiderocol, especially in iron-depleted media where cefiderocol's activity is enhanced. This demonstrates the critical importance of the intact catechol moiety and the siderophore mechanism for potent antibacterial action. nih.gov

CompoundOrganismConditionMIC (µg/mL)Reference
CefiderocolP. aeruginosa PAO1Iron-Depleted CAMHB0.031 nih.gov
This compoundP. aeruginosa PAO1Iron-Depleted CAMHB8 nih.gov
CeftazidimeP. aeruginosa PAO1Iron-Depleted vs. SufficientNo change nih.gov

Studies on the Cellular Permeation and Efflux of this compound

Research into the cellular uptake of cefiderocol highlights the essential role of its catechol moiety in gaining entry into bacterial cells. Studies have demonstrated that cefiderocol is actively transported across the outer membrane of Gram-negative bacteria by utilizing the bacteria's own iron uptake systems. nih.govnewatlas.comnih.gov This process is initiated by the chelation of ferric iron by the catechol group, mimicking the action of natural siderophores. oup.com

In contrast, the methylation of one of the hydroxyl groups in the catechol moiety to form "this compound" significantly impairs this primary route of cellular entry. This structural change inhibits the molecule's ability to effectively chelate iron. researchgate.netnih.govnih.gov Consequently, "this compound" is not efficiently recognized or transported by the bacterial iron transporters. oup.comresearchgate.netasm.org This inefficient transport into the periplasmic space is a key factor contributing to its reduced antibacterial activity. oup.comnih.gov

While cefiderocol's design allows it to largely bypass resistance mechanisms like porin loss and efflux pumps, the impact of these systems on "this compound" is less clear due to its primary uptake pathway being compromised. nih.gov Some research suggests that the unique structure of cefiderocol, including its side chains, contributes to its stability against efflux. seq.esbiorxiv.org However, without the active influx driven by the siderophore mechanism, any potential interaction with efflux pumps would be more significant for the 3-methoxy metabolite.

Table 1: Comparison of Iron Chelating Activity

CompoundIron Chelating Activity
CefiderocolPotent
This compoundNone Observed
CeftazidimeNone Observed
PyoverdinePotent

Evaluation of the "Trojan Horse" Mechanism Efficacy for the Metabolite

The "Trojan Horse" strategy is central to the potent efficacy of cefiderocol against a wide range of multidrug-resistant Gram-negative bacteria. newatlas.comnih.govdrgermophile.com This mechanism relies on the drug's ability to exploit the bacterial iron acquisition system to gain entry into the periplasmic space, where it can then inhibit cell wall synthesis. oup.comnih.gov The efficacy of this mechanism is directly dependent on the iron-chelating properties of the catechol side chain. nih.govnih.gov

Studies comparing cefiderocol with its 3-methoxy derivative have definitively shown that the "Trojan Horse" mechanism is ineffective for the latter. researchgate.netnih.govasm.org The substitution of a hydroxyl group with a methoxy group on the catechol ring eliminates the compound's ability to chelate ferric iron. researchgate.netnih.gov Without this crucial first step, "this compound" cannot mimic a siderophore-iron complex and is therefore not actively transported into the bacterial cell via the iron transporter proteins. researchgate.netasm.org

This is reflected in the significantly lower in vitro antibacterial activity of "this compound" compared to the parent compound, cefiderocol. For instance, in iron-depleted conditions that enhance the siderophore-mediated uptake of cefiderocol, the minimum inhibitory concentration (MIC) of cefiderocol against Pseudomonas aeruginosa PAO1 was found to be 0.031 μg/ml, whereas the MIC for "this compound" was 8 μg/ml. nih.gov This stark difference underscores the critical importance of the intact catechol moiety for the "Trojan Horse" mechanism and, consequently, for the potent antibacterial activity of cefiderocol. oup.comnih.gov

Table 2: In Vitro Antibacterial Activity against P. aeruginosa PAO1 (Iron-Depleted Conditions)

CompoundMIC (μg/ml)
Cefiderocol0.031
This compound8

Influence of Cefiderocol Catechol 3 Methoxy on Antimicrobial Activity and Resistance Profiles

Assessment of Intrinsic Antibacterial Activity of Cefiderocol (B606585) Catechol 3-Methoxy

The intrinsic antibacterial activity of the cefiderocol catechol 3-methoxy metabolite is markedly diminished compared to the parent compound. This reduction in activity is evident from the determination of its Minimum Inhibitory Concentrations (MICs) and comparative analyses of its bactericidal effects.

Determination of Minimum Inhibitory Concentrations (MICs) of the Metabolite

Studies have demonstrated that the methylation of one of the hydroxyl groups in the catechol moiety of cefiderocol, resulting in this compound, leads to a significant increase in its MIC values against various Gram-negative bacteria. For instance, against Pseudomonas aeruginosa PAO1, the MIC of this compound was found to be 8 µg/ml, a stark contrast to the 0.031 µg/ml MIC of the parent cefiderocol under iron-depleted conditions. nih.gov This substantial difference underscores the reduced intrinsic antibacterial potency of the metabolite.

The following table presents a comparative view of the MICs of cefiderocol and its catechol 3-methoxy metabolite against P. aeruginosa PAO1 in different media, highlighting the impact of both the chemical modification and iron concentration on antibacterial activity.

CompoundMediumIron Concentration (mg/liter)MIC (µg/ml)
CefiderocolID-CAMHB~00.031
This compoundID-CAMHB~08
CefiderocolCAMHB~0.10.125
This compoundCAMHB~0.18

ID-CAMHB: Iron-depleted cation-adjusted Mueller-Hinton broth CAMHB: Cation-adjusted Mueller-Hinton broth

Comparative Analysis of Bactericidal Effects with Parent Cefiderocol

The diminished antibacterial activity of this compound is not limited to higher MIC values but also extends to its bactericidal effects. While cefiderocol exhibits potent, time-dependent bactericidal activity against susceptible Gram-negative bacteria, its 3-methoxy metabolite shows significantly reduced killing rates. researchgate.netoup.com This is a direct consequence of the lower intracellular concentrations achieved by the metabolite, which in turn leads to a reduced ability to inhibit bacterial cell wall synthesis effectively.

Molecular Mechanisms Underlying Diminished Efficacy of the Metabolite

The reduced efficacy of this compound can be attributed to two primary molecular mechanisms: a decreased affinity for penicillin-binding proteins (PBPs) and, more critically, impaired iron-mediated transport into the bacterial cell.

Reduced Affinity of this compound for Penicillin-Binding Proteins (PBPs)

While cefiderocol itself demonstrates a high affinity for PBP3, a crucial enzyme in bacterial cell wall synthesis, any alteration to its structure, including the formation of the catechol 3-methoxy metabolite, can potentially alter this interaction. glpbio.comnih.gov Although specific binding affinity data for the metabolite is not extensively detailed in the provided search results, the significant loss of antibacterial activity strongly suggests that the structural change negatively impacts its ability to effectively bind to and inhibit PBPs. vulcanchem.com

Contributions of Impaired Iron-Mediated Transport to Lower Intracellular Concentrations

The most significant factor contributing to the diminished efficacy of this compound is its inability to effectively chelate iron. oup.comnih.gov The catechol moiety of cefiderocol is essential for its siderophore activity, allowing it to bind ferric iron and be actively transported into the periplasmic space via bacterial iron transporters. nih.govasm.org

The methylation of one of the hydroxyl groups in the catechol ring to a methoxy (B1213986) group severely impairs this iron-chelating capability. nih.govnih.gov Consequently, the metabolite cannot efficiently utilize the iron transport systems to penetrate the bacterial outer membrane. nih.govresearchgate.netnih.gov This leads to significantly lower intracellular concentrations of the drug compared to the parent cefiderocol, rendering it largely ineffective at inhibiting bacterial growth. nih.govnih.gov Studies have shown that while cefiderocol can efficiently transport iron into P. aeruginosa cells, this enhanced transport is not observed with the catechol 3-methoxy derivative. nih.gov

Potential Role of Metabolite in Resistance Development and Evolution

The primary mechanisms of resistance to cefiderocol are associated with mutations in genes related to iron transport, alterations in the target PBP3, and the expression of certain β-lactamase enzymes. oup.comnih.govseq.esmdpi.comeuropa.eu For instance, mutations in the cirA and fiu genes in E. coli or the piuA gene in P. aeruginosa, which encode for siderophore receptors, can lead to increased MICs for cefiderocol. researchgate.netnih.gov While the metabolite itself is not a driver of these mutations, its formation represents a pathway of drug inactivation that could, in a broader sense, contribute to treatment failure, which is a prerequisite for the emergence of resistance.

Effects of this compound Presence on Bacterial Adaptation and Resistance Emergence

The presence of the 3-methoxy group on the catechol moiety fundamentally neutralizes the primary mechanism by which cefiderocol enters Gram-negative bacterial cells. Cefiderocol functions as a siderophore, chelating ferric iron and utilizing the bacteria's own iron transporter systems to gain entry into the periplasmic space, a mechanism often described as a "Trojan horse" strategy. nih.govkoreamed.org Research has unequivocally demonstrated that the catechol moiety is essential for this iron-chelating activity. nih.gov

When one of the hydroxyl groups is replaced by a methoxy group, as in this compound, the compound's ability to chelate iron is lost. nih.govnih.gov Consequently, it cannot be actively transported into bacterial cells via the iron uptake channels. nih.govasm.org This inefficient transport across the outer membrane is the principal reason for its dramatically reduced antibacterial activity.

Studies comparing the minimum inhibitory concentrations (MICs) of cefiderocol and this compound against Pseudomonas aeruginosa highlight this difference starkly. Under iron-depleted conditions, which enhance the activity of cefiderocol, the MIC for this compound remains significantly higher, indicating poor efficacy. nih.govresearchgate.net For example, against P. aeruginosa PAO1 in an iron-depleted medium, the MIC of cefiderocol was 0.031 µg/mL, whereas the MIC for this compound was 8 µg/mL. nih.govresearchgate.net Furthermore, unlike cefiderocol, the MIC of the methoxy derivative does not change regardless of the iron concentration in the culture medium. nih.gov

Given its limited ability to penetrate bacterial cells and its consequently high MIC values, this compound does not exert significant selective pressure on bacterial populations. Therefore, its role in promoting bacterial adaptation and the emergence of resistance is considered negligible. Resistance to cefiderocol is typically associated with mutations affecting iron transporter genes (like cirA, fiu, piuA), the expression of potent β-lactamases, or modifications in Penicillin-Binding Proteins (PBPs). nih.govmdpi.com These resistance mechanisms arise under the selective pressure of active compounds that can effectively reach their cellular targets, a condition that this compound fails to meet.

Table 1: Comparative MICs of Cefiderocol and its 3-Methoxy Derivative against P. aeruginosa

CompoundBacterial StrainTest ConditionMIC (µg/mL)Reference
CefiderocolP. aeruginosa PAO1Iron-Depleted CAMHB0.031 nih.gov
This compoundP. aeruginosa PAO1Iron-Depleted CAMHB8 nih.gov
CefiderocolP. aeruginosa PAO1Standard CAMHB (Iron-replete)0.125 nih.gov
This compoundP. aeruginosa PAO1Standard CAMHB (Iron-replete)8 nih.gov

Synergistic or Antagonistic Interactions with Other Resistance Mechanisms (e.g., β-Lactamases, PBP Modifications)

While this compound shares the same core cephalosporin (B10832234) structure as cefiderocol, its potential for synergistic or antagonistic interactions with resistance mechanisms like β-lactamases and PBP modifications is severely limited by its inability to reach these targets within the bacterial cell. nih.govnih.gov

Cefiderocol is engineered for high stability against a wide array of β-lactamases, including both serine- and metallo-β-lactamases, and it primarily targets PBP3 to inhibit cell wall synthesis. nih.govmdpi.comseq.es Theoretically, the 3-methoxy derivative would possess a similar intrinsic stability profile due to its shared structural features at the C-7 and C-3 side chains (excluding the catechol terminus). koreamed.org However, for any interaction—whether it be resistance via enzymatic degradation by β-lactamases in the periplasm or inhibition of PBP targets in the inner membrane—the antibiotic must first be present in the periplasmic space at a sufficient concentration. seq.es

The failure of this compound to utilize the iron transport system means its concentration in the periplasm remains exceedingly low. nih.govasm.org Therefore, the presence of β-lactamases like KPC, NDM, or AmpC, which can be a significant resistance mechanism against cefiderocol when combined with other factors, would have little to no additional effect on the already high MIC of the methoxy derivative. nih.gov The bacterium is already functionally resistant because the drug cannot get inside.

Similarly, modifications to PBP3, which have been noted as a potential, albeit typically minor, resistance mechanism to cefiderocol, would be irrelevant in the context of the 3-methoxy compound. nih.govmdpi.com The antibiotic concentration at the PBP target site is too low to exert an inhibitory effect, making any alterations to the target's affinity moot.

Structural Biology and Chemical Biology Insights into Catechol Moiety Modifications

High-Resolution Structural Analysis of Cefiderocol (B606585) and Cefiderocol Catechol 3-Methoxy

High-resolution structural data provides invaluable insights into the three-dimensional arrangement of molecules, which in turn dictates their biological function. For cefiderocol and its metabolites, such analyses can illuminate the precise interactions necessary for iron chelation and transport.

As of the latest available scientific literature, specific crystallographic studies providing the X-ray crystal structure of the metabolite "this compound" have not been publicly disclosed. While the chemical structure is known, detailed three-dimensional structural data from X-ray diffraction analysis would be necessary to precisely determine bond angles, bond lengths, and the solid-state conformation of the methylated catechol moiety. Such information would be instrumental in computational modeling to understand how O-methylation impacts the electronic and steric properties of the siderophore component of cefiderocol.

The conformational flexibility of the catechol moiety in cefiderocol is crucial for its ability to effectively chelate ferric iron (Fe³⁺). The two hydroxyl groups must be able to orient themselves to form a stable coordination complex with the iron ion. While specific and detailed computational studies on the conformational dynamics of cefiderocol's catechol group are not extensively detailed in publicly available research, it is understood that the rotation around the single bonds connecting the catechol ring to the rest of the C-3 side chain allows for the necessary adjustments for optimal binding.

Molecular dynamics simulations could provide a more detailed understanding of the conformational landscape of the catechol moiety in both its free and iron-bound states. Such studies would likely reveal that the flexibility of the linker region connecting the catechol to the pyrrolidinium (B1226570) ring is a key determinant of the siderophore's efficiency.

Structure-Activity Relationship (SAR) Studies Related to the Catechol Moiety and its Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For cefiderocol, SAR studies focusing on the catechol moiety are critical for defining the chemical features essential for its siderophore function and antibacterial efficacy.

The synthesis and evaluation of analogues with modified catechol groups have been instrumental in confirming the essentiality of the catechol's structural features. The most prominent example is the metabolite, this compound, where one of the hydroxyl groups is replaced by a methoxy (B1213986) group. nih.gov This single modification results in a significant reduction in the molecule's ability to chelate iron and, consequently, a marked decrease in its antibacterial activity. nih.govfrontiersin.org This highlights the critical role of both hydroxyl groups in the siderophore function.

While extensive libraries of synthetic analogues with varied catechol substitutions are not widely published, medicinal chemistry campaigns leading to the discovery of cefiderocol likely explored various modifications to optimize potency and pharmacokinetic properties. researchgate.net

The diminished activity of this compound provides strong evidence for the indispensable role of the catechol's vicinal diol arrangement for effective iron chelation. nih.govfrontiersin.org The two adjacent hydroxyl groups work in concert to form a bidentate ligand that coordinates with the ferric iron. The loss of one of these hydroxyl groups through methylation disrupts this chelation, rendering the molecule unable to efficiently hijack the bacterial iron transport systems. nih.gov

The following table summarizes the key findings regarding the importance of the catechol hydroxyl groups.

CompoundCatechol Moiety StatusIron Chelation AbilityAntibacterial Activity
Cefiderocol Two hydroxyl groupsHighPotent
This compound One hydroxyl, one methoxy groupSignificantly ReducedMarkedly Decreased

Rational Design of Modified Cefiderocol Analogues to Circumvent O-Methylation

The metabolic conversion of cefiderocol to its less active O-methylated form represents a potential liability. Therefore, the rational design of new analogues that are resistant to this metabolic transformation while retaining potent siderophore activity is a key area for potential future research.

Strategies to circumvent O-methylation could include:

Introduction of Steric Hindrance: Placing bulky chemical groups near the catechol hydroxyls could sterically hinder the approach of metabolizing enzymes, such as catechol-O-methyltransferase (COMT), without significantly impacting iron chelation.

Modification of Electronic Properties: Altering the electronic properties of the catechol ring through the addition of electron-withdrawing or electron-donating groups could make the hydroxyl groups less susceptible to enzymatic methylation.

Bioisosteric Replacement: Replacing the catechol moiety with other iron-chelating groups that are not substrates for COMT could be a viable strategy. These alternative siderophores would need to be carefully selected to ensure they are recognized and transported by bacterial iron uptake systems.

The development of such analogues would require a multidisciplinary approach, combining organic synthesis, microbiological testing, and computational modeling to predict metabolic stability and siderophore function. While specific examples of cefiderocol analogues designed to resist O-methylation are not yet in the public domain, this remains a logical direction for the evolution of siderophore-cephalosporin antibiotics.

Advanced Methodologies for the Study of Cefiderocol Catechol 3 Methoxy

Advanced Spectrometric and Chromatographic Techniques for Metabolite Profiling

Metabolite profiling of cefiderocol (B606585) relies heavily on the integration of high-resolution separation techniques with sensitive spectrometric detection. This combination allows for the detection and characterization of minor metabolites like Cefiderocol catechol 3-methoxy from complex biological samples.

High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC-MS/MS), is a cornerstone for the analysis of cefiderocol and its metabolites. nih.govnih.gov These methods offer high sensitivity and specificity, which are essential for distinguishing and quantifying structurally similar compounds in plasma and other biological fluids. nih.govnih.gov

In studies profiling the metabolic fate of cefiderocol, radio-chromatograms have been instrumental. Following the administration of [14C]‐cefiderocol, this compound was identified as a minor metabolite (designated M11) in urine. nih.gov The identification process involves comparing the retention time and mass spectral data of the metabolite with that of a synthesized reference standard. nih.gov

Tandem mass spectrometry (MS/MS) in positive ion mode is employed for structural confirmation. For the parent compound cefiderocol, a protonated molecule at a mass-to-charge ratio (m/z) of 751.8 is typically observed. nih.gov For quantification, multiple reaction monitoring (MRM) is used, tracking specific precursor-to-product ion transitions. nih.gov For instance, a validated UHPLC-MS/MS method for cefiderocol used transitions of m/z 752.2→285.3 and 752.2→468.2. nih.gov Isotope-labeled internal standards, such as [2H8]-cefiderocol, are used to ensure accuracy, with corresponding transitions monitored (e.g., m/z 760.2→293.3 and 760.2→468.2). nih.gov These robust methods, validated according to regulatory guidelines, ensure precise and reliable quantification crucial for pharmacokinetic studies. nih.govresearchgate.net

CompoundIonization ModePrecursor Ion (m/z)Product Ions (m/z)Technique
CefiderocolPositive ESI752.2285.3 / 468.2UHPLC-MS/MS (MRM)
[2H8]-Cefiderocol (Internal Standard)Positive ESI760.2293.3 / 468.2UHPLC-MS/MS (MRM)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including drug metabolites. encyclopedia.pubresearchgate.net While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the atomic connectivity and three-dimensional structure of a molecule. nih.gov

For a metabolite like this compound, a suite of NMR experiments would be employed to confirm its structure. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the types and number of protons and carbons in the molecule. More advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule.

By combining the data from these experiments, a complete and unambiguous structural assignment of this compound can be achieved, confirming the position of the methoxy (B1213986) group on the catechol moiety. nih.gov

Isotopic Labeling Strategies for Tracing Metabolic Fate

Isotopic labeling is a fundamental strategy in drug metabolism studies, providing a clear way to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. dntb.gov.ua

While radioisotopes like Carbon-14 (¹⁴C) are highly effective for tracing metabolic fate, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) offer the advantage of being non-radioactive. dntb.gov.ua In the study of cefiderocol, a human ADME study was conducted using [¹⁴C]‐cefiderocol. nih.govdrugbank.com This allowed researchers to track the total radioactivity in plasma and excreta, revealing that metabolism is a minor elimination pathway for the drug. nih.govdrugbank.com this compound was identified as one of several minor metabolites in this study. nih.gov

Stable isotopes are also crucial in quantitative analysis as internal standards. dntb.gov.ua The use of deuterated standards, such as [2H8]-cefiderocol or Cefiderocol-d12, in LC-MS/MS assays improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. nih.govresearchgate.net By incorporating a known amount of the stable isotope-labeled standard into a sample, the concentration of the unlabeled analyte can be determined with high accuracy. nih.gov

Quantitative metabolomics involves the measurement of the concentrations of metabolites to understand physiological or pathological states. In the context of this compound, quantitative approaches are essential for understanding its pharmacokinetic profile. This is achieved by developing and validating bioanalytical methods, primarily UHPLC-MS/MS, that meet regulatory standards for accuracy, precision, linearity, and sensitivity. nih.govnih.gov

These methods enable the creation of concentration-time profiles for both the parent drug and its metabolites in biological fluids. nih.gov For cefiderocol, studies have shown it accounts for the vast majority of the drug-related material in plasma (92.3% of total radioactivity AUC) and urine (90.6% of the administered dose), indicating that metabolites like this compound are formed in very small quantities. nih.govdrugbank.com The ability to accurately quantify these low-level metabolites is a testament to the sensitivity of modern analytical platforms.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to investigate the properties and interactions of molecules at an atomic level. These methods can complement experimental data by offering insights into molecular structure, stability, and binding interactions that may be difficult to obtain through laboratory techniques alone.

For this compound, computational modeling could be used to explore several aspects. For example, its chemical structure, which is similar to the parent drug but with a key modification to the catechol moiety, could be studied to understand how this change affects its ability to chelate iron. researchgate.netresearchgate.net The antibacterial activity of cefiderocol is linked to its "Trojan horse" mechanism, where it binds to ferric iron and is actively transported into bacterial cells. researchgate.netnih.gov MD simulations could model the interaction of this compound with bacterial iron transporters to predict whether it retains this uptake mechanism. Altering one of the hydroxyl groups of the catechol moiety to a methoxy group has been shown to prevent enhanced transport of extracellular ferric iron, suggesting the metabolite would have reduced antibacterial activity. researchgate.net Furthermore, simulations could predict the binding affinity of the metabolite to penicillin-binding proteins (PBPs), the ultimate targets of cephalosporin (B10832234) antibiotics, to evaluate its potential antibacterial efficacy. nih.gov

In Silico Prediction of Metabolite-Enzyme and Metabolite-Transporter Interactions

In silico approaches provide a powerful, high-throughput means to predict and analyze the interactions between metabolites like this compound and biological macromolecules. These computational methods can forecast potential metabolic pathways and identify transporters involved in the compound's disposition, thereby reducing the time and resources required for experimental studies.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand (the metabolite) when bound to a target protein (an enzyme or transporter). By calculating the binding affinity and analyzing the non-covalent interactions, researchers can identify which enzymes are likely to metabolize this compound and which transporters may be responsible for its influx or efflux. For instance, docking simulations could be used to model the binding of this metabolite to key human drug transporters. In vitro studies on the parent compound, Cefiderocol, have shown its potential to inhibit transporters such as organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), multidrug and toxin extrusion proteins (MATE2-K), and organic anion transporting polypeptides (OATP1B3). nih.govresearchgate.net Similar docking studies for the 3-methoxy metabolite would clarify how this structural change affects binding to these same transporters.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. By building a QSAR model based on a dataset of known substrates for a particular enzyme or transporter, it is possible to predict whether this compound is likely to be a substrate or inhibitor.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific protein target. A pharmacophore model for a metabolizing enzyme can be used to screen for potential metabolites, including derivatives of Cefiderocol.

These predictive models are foundational for building a comprehensive picture of the metabolite's pharmacokinetic profile.

Table 1: In Silico Prediction Methods for Metabolite-Target Interactions

MethodologyDescriptionApplication to this compound
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Assess binding to metabolizing enzymes (e.g., Cytochrome P450s, UGTs) and transporters (e.g., OATs, OCTs). nih.govresearchgate.net
QSAR Correlates chemical structure with biological activity using statistical models.Predict the likelihood of being a substrate or inhibitor for various enzymes and transporters.
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for protein binding.Screen against known pharmacophores of metabolic enzymes to identify potential interactions.

De Novo Design of Catechol Moiety Modifications

De novo design involves the computational creation of novel molecules with desired properties. In the context of this compound, these methods can be used to design modifications to the catechol moiety to enhance therapeutic efficacy, alter metabolic stability, or reduce off-target effects. The catechol group is essential for the siderophore activity of Cefiderocol, which enables it to chelate iron and be actively transported into bacterial cells. nih.govnih.govseq.es

The process typically involves:

Scaffold Hopping: Replacing the catechol core with different chemical scaffolds while maintaining the key interactions necessary for siderophore activity and target binding.

Fragment-Based Growth: Growing new molecular structures from a starting fragment within the active site of a target protein. This allows for the design of modifications that optimize interactions with the target, such as a bacterial iron transporter or a human metabolic enzyme.

Generative Models: Utilizing artificial intelligence and machine learning algorithms to generate novel chemical structures with optimized properties based on predefined parameters.

A critical consideration in any modification is its effect on antibacterial activity. For example, research on Cefiderocol has shown that the methoxy form of the chlorocatechol group exhibits reduced antibacterial activity. nih.gov This finding underscores the delicate balance required when modifying the catechol moiety. De novo design algorithms must therefore be constrained by structure-activity relationship data to propose modifications that preserve or enhance the desired biological function while improving other properties like metabolic stability.

Table 2: Strategies for De Novo Design of Catechol Modifications

Design StrategyDescriptionPotential Goal for Cefiderocol Moiety
Scaffold Hopping Replacing the core chemical structure with a novel one.Identify new siderophore mimics with improved properties.
Fragment-Based Growth Building a molecule piece-by-piece within a target's binding site.Optimize interactions with bacterial iron transporters to overcome resistance.
Generative Models (AI/ML) Using algorithms to create novel structures with desired properties.Generate molecules with enhanced antibacterial activity and predicted metabolic stability.

Functional Genomics and Proteomics to Identify Metabolizing Enzymes and Pathways

Functional genomics and proteomics are essential experimental approaches for identifying the specific enzymes and biological pathways involved in the metabolism and activity of this compound. These techniques provide a global view of the cellular response to the compound.

Gene Knockout and Overexpression Studies

By systematically disabling (knockout) or increasing the expression (overexpression) of specific genes, researchers can pinpoint the function of individual enzymes and transporters in the metabolism of a compound.

Gene Knockout Studies: If a specific enzyme is responsible for the metabolism of this compound, knocking out the gene that codes for this enzyme would lead to a significant decrease in the formation of its downstream metabolites. In the context of Cefiderocol's antibacterial mechanism, gene knockout studies have been highly informative. For instance, the knockout of NADH-quinone oxidoreductase genes (such as nuoJ) in E. coli was shown to dramatically decrease the bacterium's sensitivity to Cefiderocol, indicating that the drug's lethal effects are linked to the respiratory chain. nih.govnih.gov Similar studies in a host system (e.g., using CRISPR-Cas9 in hepatic cell lines) could identify the primary enzymes responsible for metabolizing the catechol moiety.

Overexpression Studies: Conversely, overexpressing a gene suspected of being involved in the compound's metabolism should lead to an increased rate of its biotransformation. This can confirm the role of a specific enzyme and allow for the production of sufficient quantities of metabolites for further characterization.

These genetic manipulation techniques are definitive tools for validating hypotheses generated from in silico predictions.

Comparative Proteomic Analysis of Metabolite-Exposed Systems

Proteomics involves the large-scale study of proteins and their functions. Comparative proteomics is used to analyze the differences in protein expression between a control system and a system exposed to a compound like this compound. This approach can reveal which enzymes are upregulated to metabolize the compound and which pathways are affected by its presence.

A common workflow involves:

Exposing a biological system (e.g., bacterial culture, human liver microsomes, or cell lines) to the metabolite.

Extracting the total protein content from both treated and untreated samples.

Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in each sample.

Analyzing the data to identify differentially expressed proteins (DEPs).

Studies on the parent drug Cefiderocol in bacteria have demonstrated the power of this approach. Proteomic analysis of E. coli treated with Cefiderocol revealed the upregulation of numerous proteins involved in the production of NADH, reactive oxygen species (ROS), and iron-sulfur cluster binding. nih.govnih.gov This suggests that Cefiderocol exerts its antibacterial effect in part by inducing ROS stress through iron overload. nih.gov Similarly, proteomic and transcriptomic analyses of Cefiderocol-resistant Klebsiella pneumoniae showed downregulation of siderophore transporter proteins, which is a likely mechanism of resistance. nih.gov A similar comparative proteomic analysis in a host metabolic system could identify upregulated cytochrome P450 enzymes or other phase I/II metabolizing enzymes, thus elucidating the metabolic fate of the this compound compound.

Table 3: Differentially Expressed Proteins in E. coli Exposed to Cefiderocol

Protein/PathwayChange in ExpressionImplied Function/EffectReference
NADH-quinone oxidoreductasesUpregulatedIncreased NADH levels and ROS production nih.govnih.gov
Iron-Sulfur Cluster Binding ProteinsUpregulatedResponse to iron ion homeostasis disruption nih.govnih.gov
TCA Cycle Enzymes (e.g., SucA, SdhA)UpregulatedEnhanced energy synthesis and ROS production nih.gov
Ferric Iron ABC Transporter (fbpA)Downregulated (in resistant strains)Reduced drug uptake, contributing to resistance nih.gov
TonB-dependent Receptor (fecA)Downregulated (in resistant strains)Reduced drug uptake, contributing to resistance nih.gov

Future Research Directions in Cefiderocol Metabolite Research

Strategies to Inhibit or Circumvent the Formation of Less Active Metabolites

Given that methylation of the catechol moiety reduces the antibacterial potency of Cefiderocol (B606585) nih.gov, a key research goal is to develop strategies to minimize the formation of Cefiderocol catechol 3-methoxy and other less active metabolites. The enzymes involved in the metabolic conversion of Cefiderocol have not yet been identified. drugbank.com A critical first step is therefore the characterization of the specific metabolic pathways and the enzymes responsible for catechol methylation.

Once these enzymes are known, several strategies could be pursued:

Development of Specific Enzyme Inhibitors: Co-administration of a selective inhibitor for the identified enzyme could decrease the metabolic conversion of Cefiderocol, thereby maintaining higher plasma concentrations of the fully active parent drug for a longer duration.

Structural Modification: As discussed further in section 7.4, modifying the Cefiderocol structure to be resistant to enzymatic methylation could prevent the formation of the metabolite altogether.

Exploring the Potential of this compound as a Diagnostic Biomarker

The presence and concentration of drug metabolites can provide valuable clinical information. Future studies should explore the potential of using this compound as a diagnostic biomarker. Its plasma or urine concentration could serve as an indicator of patient-specific metabolic activity. For instance, elevated levels of this metabolite might identify "rapid metabolizers" who may clear the active drug more quickly, potentially impacting therapeutic efficacy. Correlating metabolite levels with clinical outcomes could help in personalizing treatment regimens and understanding inter-individual variability in drug response. This line of inquiry is currently unexplored but holds promise for optimizing Cefiderocol therapy in diverse patient populations.

Developing Novel Siderophore Antibiotics with Enhanced Metabolic Stability of the Catechol Moiety

The "Trojan horse" mechanism of Cefiderocol, which relies on the iron-chelating property of its catechol side chain, is a highly effective strategy for overcoming bacterial resistance mechanisms. oup.comseq.es The observation that methylation of this critical functional group impairs activity provides a clear direction for the design of future siderophore antibiotics. nih.gov

Research and development efforts should focus on creating new antibiotic conjugates with catechol or other siderophore mimics that are inherently more stable against metabolic degradation. This could involve:

Chemical Shielding: Introducing chemical modifications near the catechol hydroxyl groups to sterically hinder the approach of metabolizing enzymes without compromising the moiety's ability to chelate iron.

Bioisosteric Replacement: Replacing the catechol group with other iron-chelating motifs that perform a similar function but are not substrates for the relevant human metabolic enzymes. Research into other synthetic siderophores, such as those based on hydroxypyridone, has been pursued for other antibiotic conjugates. nih.gov

The overarching goal is to design molecules that retain the potent, targeted delivery of siderophore antibiotics while exhibiting a more favorable pharmacokinetic profile, characterized by reduced metabolic breakdown into less active forms. nih.gov

Table 2: Summary of Future Research Directions for this compound
Research AreaRationale and Objectives
Broader Biological Role The non-antibacterial effects of the metabolite are unknown. The objective is to investigate potential immunomodulatory or other biological activities to fully understand the drug's in vivo profile.
Inhibition of Formation Formation of the 3-methoxy metabolite reduces antibacterial activity. nih.gov The objective is to identify the responsible metabolic enzymes drugbank.com and develop strategies (e.g., inhibitors) to maintain higher levels of active Cefiderocol.
Diagnostic Biomarker Potential Metabolite levels could reflect patient-specific drug processing. The objective is to investigate if metabolite concentrations correlate with treatment efficacy or metabolic phenotypes to guide personalized therapy.
Enhanced Metabolic Stability in Novel Antibiotics The catechol moiety is vital for activity but susceptible to metabolic inactivation. nih.gov The objective is to design new siderophore antibiotics with modified catechols that resist metabolism while retaining iron-chelating and antibacterial functions.

Q & A

Basic Research Questions

Q. How does the catechol moiety in cefiderocol enhance its antibacterial activity compared to its 3-methoxy derivative?

  • Methodological Guidance : Compare MIC values of cefiderocol and its 3-methoxy derivative under varying iron concentrations using iron-depleted (ID-CAMHB) and iron-replete (CAMHB) media. Chelation assays (e.g., chrome azurol B spectrophotometry) can quantify iron-binding affinity. Structural analysis (e.g., NMR or crystallography) highlights the catechol’s role in forming ferric iron complexes, which facilitate active transport via bacterial siderophore uptake systems .

Q. What experimental approaches are recommended to evaluate the iron-dependent uptake of cefiderocol in Gram-negative pathogens?

  • Methodological Guidance :

  • MIC Modulation : Assess MIC shifts in ID-CAMHB supplemented with iron chelators (e.g., cation-binding resins) or incremental Fe³⁺ concentrations to confirm iron-dependent activity .
  • Genetic Knockouts : Use mutants lacking TonB-dependent receptors (e.g., piuA, pirA) to quantify reduced cefiderocol uptake via iron transport systems .
  • Chelation Assays : Measure ferric iron chelation using chrome azurol B, comparing cefiderocol with non-catechol analogs (e.g., ceftazidime) .

Q. How can researchers assess the stability of cefiderocol against diverse β-lactamase enzymes?

  • Methodological Guidance :

  • Enzyme Hydrolysis Assays : Incubate cefiderocol with purified β-lactamases (e.g., KPC, OXA, NDM) and monitor degradation via HPLC or mass spectrometry .
  • MIC Comparisons : Test MICs against β-lactamase-producing strains (e.g., E. coli expressing PER-1 or MBLs) versus isogenic controls .

Advanced Research Questions

Q. What genetic mutations in bacterial iron transport systems contribute to cefiderocol resistance, and how can they be experimentally characterized?

  • Methodological Guidance :

  • Whole-Genome Sequencing : Identify mutations in piuA, pirA, or fepA in resistant isolates. Frameshift mutations (e.g., K384fs in piuA) disrupt siderophore receptor function .
  • Complementation Studies : Reintroduce wild-type genes into mutants to restore susceptibility .
  • Transcriptomics : Quantify downregulation of iron transporter genes (e.g., fiu, feoB) via qRT-PCR under iron-limited conditions .

Q. How does heteroresistance to cefiderocol emerge in Pseudomonas aeruginosa, and what methodologies detect low-frequency resistant subpopulations?

  • Methodological Guidance :

  • Population Analysis Profiling (PAP) : Expose isolates to gradient cefiderocol concentrations (e.g., 1×–8× MIC) and quantify colony-forming units to identify resistant subpopulations .
  • Time-Kill Assays : Monitor regrowth after 24–48 hours of drug exposure, indicating heteroresistant subpopulations .
  • Single-Cell Sequencing : Resolve genetic heterogeneity (e.g., tonB mutations) within clonal populations .

Q. In structure-activity relationship (SAR) studies, what analytical techniques determine the impact of catechol modifications on cefiderocol’s siderophore activity?

  • Methodological Guidance :

  • Spectroscopic Analysis : Use attenuated total reflection infrared spectroscopy (ATRIRS) to study catechol-iron binding kinetics and compare derivatives (e.g., 3-methoxy vs. hydroxyl groups) .
  • Electrochemical Assays : Measure redox potentials of catechol analogs to correlate electron-donating/withdrawing effects with iron chelation efficiency .
  • Molecular Dynamics Simulations : Model interactions between modified catechol side chains and bacterial iron transporters (e.g., PiuA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.